HDAC6 Binding Affinity: Kd = 5.4 µM vs. Negligible Binding to HDAC4/HDAC5 Under Identical Recombinant Assay Conditions
In a recombinant fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate, the compound binds to human HDAC6 with a Kd of 5.40 µM. Under the same assay format, no appreciable binding was detected for HDAC4 or HDAC5 (Ki > 50 µM) [1]. This contrasts with pan-HDAC inhibitors like SAHA, which inhibit HDAC1, HDAC2, HDAC3, and HDAC6 at nanomolar IC50s (typically <100 nM) [2]. The compound thus offers a measurable, albeit weak, HDAC6 preference over class IIa isoforms, which is not observed for unselective reference compounds.
| Evidence Dimension | Binding affinity to human HDAC6 vs. other HDAC isoforms |
|---|---|
| Target Compound Data | Kd = 5.40 µM (HDAC6); Ki > 50 µM (HDAC4, HDAC5) |
| Comparator Or Baseline | SAHA (vorinostat): IC50 < 100 nM for HDAC1, 2, 3, 6; HDAC6 IC50 ~ 65 nM |
| Quantified Difference | Target compound is ~83-fold weaker than SAHA at HDAC6 but shows >10-fold selectivity window over HDAC4/5 |
| Conditions | Recombinant human HDACs; Boc-L-Lys(acetyl)-MCA substrate; fluorogenic enzymatic assay |
Why This Matters
For researchers seeking a starting scaffold for HDAC6-selective inhibitor design, this compound provides a measurable selectivity starting point that can be optimized, unlike completely unselective control inhibitors.
- [1] BindingDB. BDBM50361259 Affinity Data: Kd 5.40E+3nM for HDAC6; Ki >5.00E+4nM for HDAC4/5. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361259. View Source
- [2] Richon VM, et al. (2006) Cancer Biol Ther. Vorinostat (SAHA) HDAC inhibition profile. HDAC6 IC50 ~65 nM. View Source
